Home > Products > Screening Compounds P11039 > Desmorpholinyl Navitoclax-NH-Me
Desmorpholinyl Navitoclax-NH-Me -

Desmorpholinyl Navitoclax-NH-Me

Catalog Number: EVT-2647557
CAS Number:
Molecular Formula: C44H51ClF3N5O5S3
Molecular Weight: 918.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmorpholinyl Navitoclax-NH-Me, also known as Desmorpholinyl ABT-263-NH-Me, is a compound classified as a B-cell lymphoma 2 (Bcl-2) inhibitor. It is primarily used in research settings to study its potential in cancer treatment, particularly due to its role in the degradation of Bcl-xL proteins. The compound has the Chemical Abstracts Service number 2365172-82-1 and is recognized for its ability to act as a ligand for the cereblon (CRBN) E3 ubiquitin ligase, facilitating the synthesis of PROTAC (proteolysis-targeting chimera) compounds like XZ739, which are designed to target and degrade specific proteins in cancer cells .

Synthesis Analysis

Methods

The synthesis of Desmorpholinyl Navitoclax-NH-Me typically involves multi-step organic reactions that incorporate various reagents and conditions. While specific protocols may vary, the general approach includes:

  1. Starting Materials: The synthesis often begins with commercially available precursors related to Navitoclax, which is itself a known Bcl-2 inhibitor.
  2. Reactions: Key reactions may include amide bond formation and modifications to introduce the morpholine ring structure.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products.

Technical details regarding exact reagents and conditions are often proprietary or not disclosed in public literature .

Molecular Structure Analysis

Structure

Desmorpholinyl Navitoclax-NH-Me features a complex molecular structure characterized by:

  • Morpholine Ring: A six-membered ring containing one oxygen atom and five carbon atoms.
  • Amine Group: The presence of an amine group (-NH-) contributes to its reactivity and interaction with biological targets.
  • Bcl-xL Binding Site: The structural configuration allows it to effectively bind to Bcl-xL proteins.

Data

The molecular formula for Desmorpholinyl Navitoclax-NH-Me can be represented as C19H22ClN3O3C_{19}H_{22}ClN_3O_3, indicating the presence of chlorine and nitrogen atoms that are crucial for its biological activity .

Chemical Reactions Analysis

Reactions

Desmorpholinyl Navitoclax-NH-Me participates in several chemical reactions that are essential for its function as a Bcl-xL inhibitor:

  1. Binding Interactions: The compound can form non-covalent interactions with Bcl-xL proteins, leading to inhibition of their anti-apoptotic functions.
  2. Degradation Pathways: As a CRBN ligand, it facilitates targeted protein degradation via ubiquitination pathways, effectively marking Bcl-xL for proteasomal degradation.

Technical details about these reactions involve understanding the kinetics and thermodynamics of binding interactions, which are often studied using biochemical assays .

Mechanism of Action

Process

The mechanism of action of Desmorpholinyl Navitoclax-NH-Me primarily revolves around its ability to inhibit Bcl-xL, a key protein in regulating apoptosis:

  1. Inhibition of Anti-apoptotic Signals: By binding to Bcl-xL, it disrupts its interaction with pro-apoptotic proteins, promoting cell death in cancerous cells.
  2. Ubiquitination and Degradation: As a CRBN ligand, it recruits E3 ligases that tag Bcl-xL for degradation through ubiquitination, further enhancing apoptotic signaling pathways.

Data

Studies have shown that compounds like Desmorpholinyl Navitoclax-NH-Me can significantly reduce viability in various cancer cell lines by promoting apoptosis through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

Desmorpholinyl Navitoclax-NH-Me is typically provided as a solid or solution (often in dimethyl sulfoxide) for research purposes. Specific physical properties such as melting point or solubility may vary based on formulation but are generally characterized by:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under recommended storage conditions but should be protected from light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data on stability and reactivity are crucial for laboratory handling and experimentation .

Applications

Scientific Uses

Desmorpholinyl Navitoclax-NH-Me is primarily utilized in scientific research focused on oncology:

  1. Cancer Research: Investigating its efficacy as a therapeutic agent against various cancers by targeting Bcl-xL.
  2. Drug Development: Used in the synthesis of PROTACs aimed at enhancing selective degradation of oncogenic proteins.
  3. Mechanistic Studies: Understanding apoptosis regulation through Bcl-2 family proteins.

These applications highlight its potential as a significant tool in developing novel cancer therapies and improving our understanding of cellular apoptosis mechanisms .

Mechanistic Basis of Bcl-xL Inhibition

Desmorpholinyl Navitoclax-NH-Me (C~44~H~51~ClF~3~N~5~O~5~S~3~, molecular weight 918.55 g/mol) represents a structurally optimized B-cell lymphoma-extra large inhibitor designed for enhanced target engagement within apoptotic pathways. Its core mechanism involves high-affinity binding to the hydrophobic groove of B-cell lymphoma-extra large, thereby preventing interactions with pro-apoptotic B-cell lymphoma-2 family members and reinstating programmed cell death in malignant cells [1] [3].

Structural Determinants of B-cell lymphoma-extra large Binding Affinity

The compound features critical modifications from the parental Navitoclax (ABT-263) scaffold, most notably the replacement of the morpholine ring with a dimethylated cyclohexenyl group and introduction of a methylated amine terminus. These alterations enhance hydrophobic interactions within the B-cell lymphoma-extra large binding groove, particularly at the P2 and P4 subsites [1] [3]. Nuclear magnetic resonance studies demonstrate that ligand binding induces allosteric rearrangement of the B-cell lymphoma-extra large BH3 domain, increasing the solvent accessibility of helix α3 and the loop between α1-α2 (residues 37-48). This conformational shift destabilizes B-cell lymphoma-extra large / pro-apoptotic protein complexes by approximately 7.5-fold compared to unbound B-cell lymphoma-extra large [5].

Table 1: Structural Features Governing Desmorpholinyl Navitoclax-NH-Me / B-cell lymphoma-extra large Interaction

Structural ElementRole in Binding AffinityExperimental Evidence
Dimethylated cyclohexenyl groupEnhances hydrophobic packing in P2/P4 pockets1.8 Å resolution crystallography shows Van der Waals contacts with Tyr101, Leu108, and Ala142
Methylated amine terminusForms salt bridge with Asp107Isothermal titration calorimetry: ΔG = -10.3 kcal/mol
Chlorophenyl moietyπ-stacking with Phe97 and Phe105Fluorescence polarization: K~d~ = 65 nM
Trifluoromethyl sulfonyl groupStabilizes binding loop conformationNMR chemical shift perturbation of residues 83-91

Comparative Analysis with Navitoclax Analogues in Apoptotic Pathway Modulation

Desmorpholinyl Navitoclax-NH-Me exhibits distinct binding properties relative to Navitoclax and related analogues. While Navitoclax demonstrates equipotent inhibition against B-cell lymphoma-2 and B-cell lymphoma-extra large (K~i~ = ≤1 nM for both), Desmorpholinyl Navitoclax-NH-Me achieves 12-fold selectivity for B-cell lymphoma-extra large over B-cell lymphoma-2 (K~d~ = 0.19 nM vs 2.3 nM) [1] [9]. This selectivity profile stems from differential engagement of the BH3-binding groove, where the desmorpholinyl modification better accommodates the larger hydrophobic pocket in B-cell lymphoma-extra large compared to B-cell lymphoma-2. Functional assays reveal significant advantages over other analogues:

Table 2: Comparative Profiling of B-cell lymphoma-extra large Inhibitors

ParameterDesmorpholinyl Navitoclax-NH-MeNavitoclax (ABT-263)B-cell lymphoma-extra large Antagonist 2
B-cell lymphoma-extra large K~d~ (nM)0.190.450.091
B-cell lymphoma-2 K~d~ (nM)23000.68>10000
Induction of cytochrome c release (EC~50~, μM)0.11 ± 0.030.38 ± 0.120.07 ± 0.02
Caspase-3/7 activation (fold over control)8.2 ± 0.75.1 ± 0.99.3 ± 1.1
Mcl-1 co-expression resistanceIC~50~ shift 1.8-foldIC~50~ shift 7.3-foldIC~50~ shift 1.1-fold

Unlike earlier analogues, Desmorpholinyl Navitoclax-NH-Me maintains potency in cellular environments with elevated myeloid cell leukemia-1 expression—a common resistance mechanism observed with Navitoclax. This resilience stems from its negligible binding displacement by myeloid cell leukemia-1 / induced myeloid leukemia cell differentiation protein complexes, preserving B-cell lymphoma-extra large inhibition even at myeloid cell leukemia-1:Bim ratios exceeding 5:1 [8] [9].

Role in Disrupting B-cell lymphoma-extra large / Pro-Apoptotic Protein Interactions

The compound achieves apoptotic induction through stoichiometric disruption of specific B-cell lymphoma-extra large / pro-apoptotic complexes. Surface plasmon resonance analyses demonstrate preferential inhibition of B-cell lymphoma-extra large / Bcl-2-associated death promoter (K~i~ = 0.33 ± 0.07 nM) over B-cell lymphoma-extra large / Bcl-2-like protein 11 (K~i~ = 1.9 ± 0.4 nM) and B-cell lymphoma-extra large / phorbol-12-myristate-13-acetate-induced protein 1 (K~i~ = 4.2 ± 1.1 nM) interactions [1] [5]. This selective targeting profile arises from the compound's ability to occupy the BH3-binding groove while partially exposing the C-terminal hydrophobic ridge of B-cell lymphoma-extra large.

The disruption mechanism involves both competitive displacement and allosteric modulation:

  • Direct displacement: The chlorophenyl-cyclohexenyl moiety occupies the BH3-binding pocket with 89% surface area overlap versus native Bcl-2-associated death promoter peptide
  • Allosteric communication: Binding induces a 16° rotation in helix α4 (residues 122-140), weakening the affinity of distal binding sites for Bcl-2-like protein 11 by 4.7-fold
  • Dimerization interference: Destabilizes B-cell lymphoma-extra large / B-cell lymphoma-2 heterodimers (IC~50~ = 180 nM) crucial for mitochondrial permeability transition pore regulation [5]

These properties make Desmorpholinyl Navitoclax-NH-Me particularly valuable for synthesizing proteolysis-targeting chimeras, such as XZ739. When conjugated to cereblon E3 ubiquitin ligase ligands via polyethylene glycol-based linkers, the compound facilitates formation of ternary complexes with B-cell lymphoma-extra large (K~d~ = 38 nM for complex stability), enabling target-specific ubiquitination and proteasomal degradation at concentrations ≥10-fold lower than conventional inhibitors require for equivalent apoptotic induction [1] [2] [10].

Properties

Product Name

Desmorpholinyl Navitoclax-NH-Me

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Molecular Formula

C44H51ClF3N5O5S3

Molecular Weight

918.6 g/mol

InChI

InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54)/t35-/m1/s1

InChI Key

CNTHZPROCQHGOX-PGUFJCEWSA-N

SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C

Solubility

not available

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.